

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Biphenyl Diols

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Compound of Interest

Compound Name: [1,1-Biphenyl]-3,3-diol,6,6-dimethyl-

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For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl diols represent a versatile class of organic compounds with significant and expanding applications across medicinal chemistry, materials science, and asymmetric catalysis. Their rigid, chiral backbone, coupled with the tunable electronic and steric properties afforded by various substitutions, makes them privileged scaffolds in the design of novel functional molecules. This technical guide provides an in-depth overview of the core research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Medicinal Chemistry: Targeting Nuclear Receptors

Substituted biphenyl diols have emerged as promising ligands for a range of nuclear receptors, which are critical targets in drug discovery for metabolic diseases, inflammation, and cancer. The biphenyl scaffold can mimic the endogenous ligands of these receptors, leading to potent and selective modulation of their activity.

Retinoid X Receptor (RXR) Ligands

The Retinoid X Receptor (RXR) is a master regulator of numerous physiological processes, forming heterodimers with other nuclear receptors such as Liver X Receptors (LXRs),

Peroxisome Proliferator-Activated Receptors (PPARs), and the Farnesoid X Receptor (FXR).^[1] Substituted biphenyls have been investigated as a novel chemotype for RXR modulators, offering the potential for subtype and heterodimer-selective ligands with improved safety profiles.^[1]

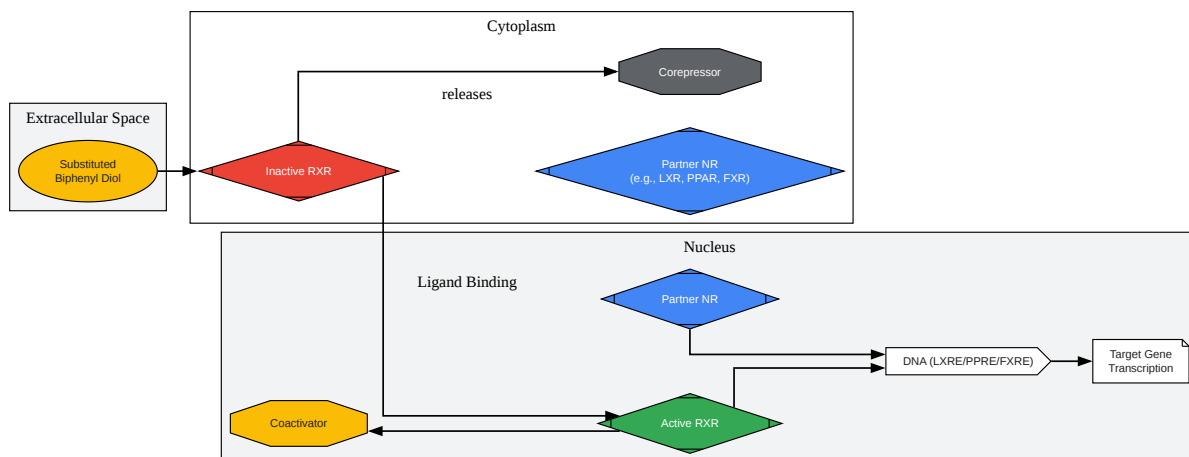
Table 1: Representative Substituted Biphenyl Carboxylates as RXR Ligands

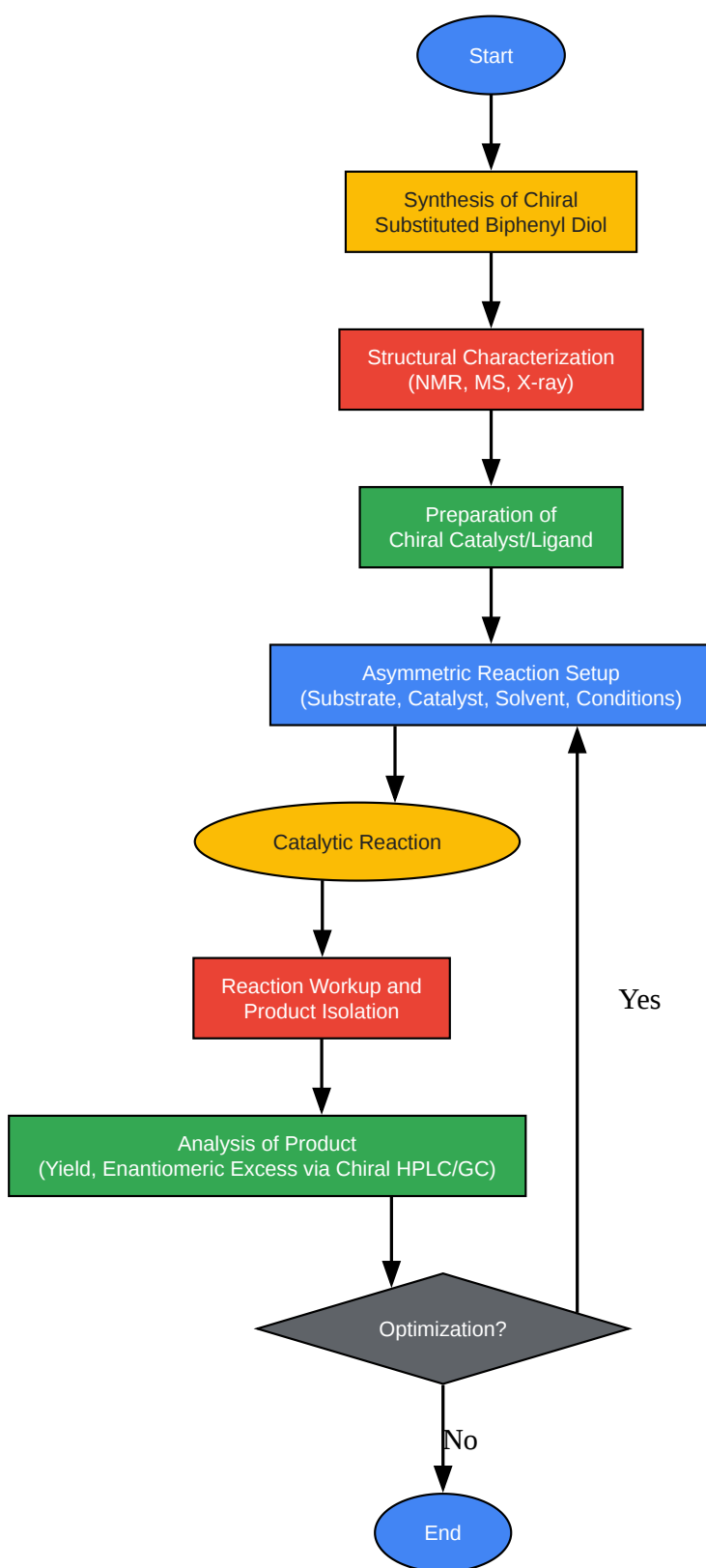
Compound	Structure	RXR α EC ₅₀ (μ M)	RXR β EC ₅₀ (μ M)	RXR γ EC ₅₀ (μ M)
Bexarotene (Targretin®)	A pan-agonist for RXRs	Potent agonist	Potent agonist	Potent agonist
Biphenyl-4-carboxylate	Inactive up to 30 μ M	Inactive up to 30 μ M	Inactive up to 30 μ M	Inactive up to 30 μ M
3'-Methylbiphenyl-4-carboxylate	Inactive up to 30 μ M	Inactive up to 30 μ M	Inactive up to 30 μ M	Inactive up to 30 μ M

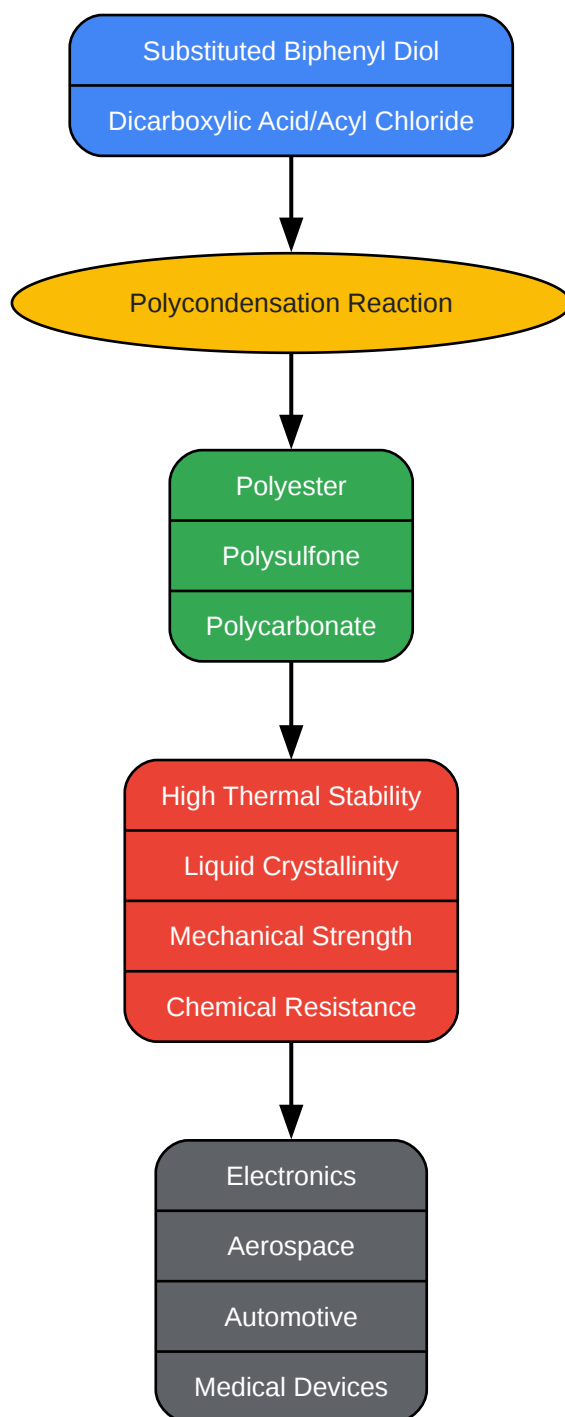
Note: Data for specific substituted biphenyl diols as RXR ligands with precise IC₅₀/EC₅₀ values is often proprietary or presented in broader structure-activity relationship studies. The table above illustrates the principle of how substitutions on the biphenyl scaffold influence RXR activity.

RXR Signaling Pathway

The binding of a ligand, such as a substituted biphenyl diol, to the ligand-binding domain (LBD) of RXR induces a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which then initiates the transcription of target genes.







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References

- 1. A Novel Biphenyl-based Chemotype of Retinoid X Receptor Ligands Enables Subtype and Heterodimer Preferences - PMC [pmc.ncbi.nlm.nih.gov]
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